4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one
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Overview
Description
4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one is a synthetic organic compound that belongs to the class of pyrrole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one typically involves the reaction of 2,5-dimethylpyrrole with a pyridine derivative under specific conditions. One common method involves the use of carbon disulfide under strong basic conditions followed by acidification with dilute hydrochloric acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing stirred tank reactors and other large-scale equipment to handle the reactions and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds share a similar pyrrole structure and exhibit antibacterial and antitubercular properties.
Pyrazinamide derivatives: These compounds are also used in antitubercular therapy and have similar mechanisms of action.
Uniqueness
4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one is unique due to its specific structure, which allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C15H18N2O |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-[6-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one |
InChI |
InChI=1S/C15H18N2O/c1-11-4-5-12(2)17(11)15-9-8-14(10-16-15)7-6-13(3)18/h4-5,8-10H,6-7H2,1-3H3 |
InChI Key |
RLYZLXPTPCMIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)CCC(=O)C)C |
Origin of Product |
United States |
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